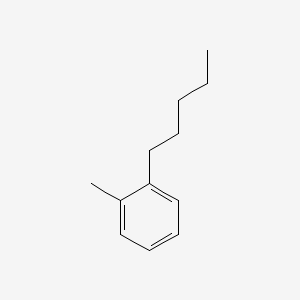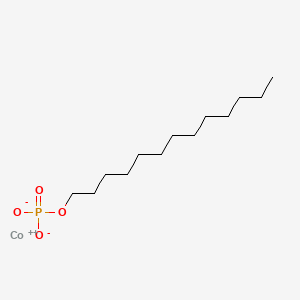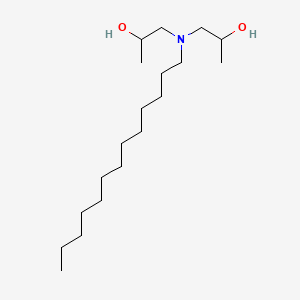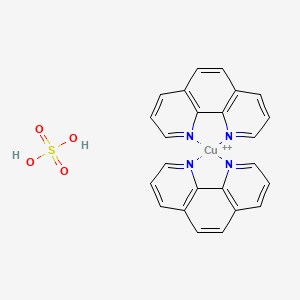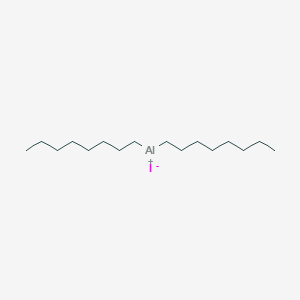
Di-N-octylaluminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, iododioctyl- is a chemical compound that contains aluminum and iodine. This compound is part of the broader category of organoaluminum compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of aluminum, iododioctyl- typically involves the reaction of aluminum with iodine or hydrogen iodide. One common method is the direct reaction of aluminum powder with iodine in the presence of a small amount of water, which acts as a catalyst. This reaction is highly exothermic and produces aluminum iodide as an intermediate product . Industrial production methods may involve more controlled environments to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Aluminum, iododioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and iodine.
Reduction: It can be reduced back to aluminum and iodine under specific conditions.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups, depending on the reagents used. Common reagents for these reactions include halogens, hydrogen iodide, and other reducing or oxidizing agents.
Scientific Research Applications
Aluminum, iododioctyl- has several scientific research applications:
Chemistry: It is used as a reagent for the cleavage of certain types of bonds, such as C-O and N-O bonds.
Biology: The compound’s reactivity makes it useful in various biological assays and experiments.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of aluminum, iododioctyl- involves its ability to act as a Lewis acid, which allows it to accept electron pairs from other molecules. This property makes it effective in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Aluminum, iododioctyl- can be compared with other similar compounds, such as:
Aluminum chloride: Similar in structure but contains chlorine instead of iodine. It is also a strong Lewis acid and is used in various chemical reactions.
Aluminum bromide: Contains bromine instead of iodine and has similar reactivity and applications.
Aluminum triiodide: A simpler compound with three iodine atoms bonded to aluminum, used in similar applications but with different reactivity profiles
These comparisons highlight the unique properties of aluminum, iododioctyl-, particularly its reactivity and applications in various fields.
Properties
CAS No. |
7585-14-0 |
|---|---|
Molecular Formula |
C16H34AlI |
Molecular Weight |
380.33 g/mol |
IUPAC Name |
dioctylalumanylium;iodide |
InChI |
InChI=1S/2C8H17.Al.HI/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
AGQPHHBPENBBIO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Al+]CCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


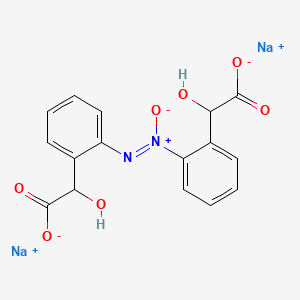
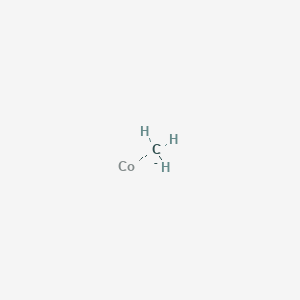
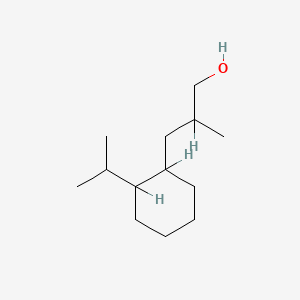



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
